Home > Products > Building Blocks P3476 > trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride
trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride - 15942-08-2

trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride

Catalog Number: EVT-505510
CAS Number: 15942-08-2
Molecular Formula: C14H19Br2ClN2O
Molecular Weight: 426.577
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride is a chemical compound classified primarily as an impurity associated with the pharmaceutical agent Ambroxol. This compound is notable for its structural complexity and potential biological activities, particularly in respiratory therapies. The molecular formula for this compound is C14H18Br2N2OHClC_{14}H_{18}Br_{2}N_{2}O\cdot HCl, with a molecular weight of approximately 426.57 g/mol .

Source

This compound can be sourced from various chemical suppliers and databases, including LGC Standards and PubChem. Its CAS number is 15942-08-2, which facilitates its identification in chemical registries and literature .

Classification

The compound belongs to the category of brominated quinazolines, specifically characterized by the presence of bromine substituents on the quinazoline ring. It is also classified as a hydrochloride salt, indicating that it exists in a protonated form when dissolved in aqueous solutions .

Synthesis Analysis

Methods

The synthesis of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride typically involves several key steps:

  1. Bromination: The introduction of bromine atoms at positions 6 and 8 of the quinazoline ring can be achieved using elemental bromine or brominating agents such as N-bromosuccinimide in suitable solvents.
  2. Cyclization: The formation of the cyclohexanol moiety from appropriate precursors often requires cyclization reactions facilitated by acid or base catalysis.
  3. Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability in solution.

Technical Details

The synthesis route may vary based on the availability of starting materials and desired yield. Advanced techniques such as microwave-assisted synthesis or flow chemistry may also be employed to optimize reaction conditions .

Molecular Structure Analysis

Structure

The molecular structure of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride features a bicyclic quinazoline system fused to a cyclohexanol ring. Key structural elements include:

  • Bromine Atoms: Positioned at the 6 and 8 positions of the quinazoline ring.
  • Hydroxyl Group: Present at the 1-position of the cyclohexanol ring.
  • Chloride Ion: Associated with the nitrogen atom in its hydrochloride form.

Data

The compound's structural representation can be captured using various notations:

  • SMILES: Cl.O[C@@H]1CC[C@H](CC1)N2CNc3c(Br)cc(Br)cc3C2
  • InChI: InChI=1S/C14H18Br2N2O.ClH/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11;/h5-6,11-12,17,19H,1-4,7-8H2;1H/t11-,12-.
    These notations facilitate computational modeling and database searches for this compound .
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for brominated heterocycles:

  1. Nucleophilic Substitution: The bromine substituents can be replaced by nucleophiles under appropriate conditions.
  2. Reduction Reactions: The hydroxyl group may participate in reduction reactions to yield corresponding alcohols or ethers.
  3. Dehydrohalogenation: Under basic conditions, it may undergo elimination reactions to form alkenes.

Technical Details

Reactions involving this compound should be conducted with caution due to the presence of bromine, which can be hazardous. Proper safety protocols must be observed during synthesis and handling .

Mechanism of Action

Process

The mechanism of action for trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride is closely related to its role as an impurity in Ambroxol formulations. It acts primarily through:

  1. Surfactant Activity: Reducing mucus adhesion in the bronchial passages enhances mucus clearance.
  2. Inhibition of Mucus Secretion: By modulating biochemical pathways associated with guanylate cyclase activity, it suppresses excessive mucus production during inflammatory responses .

Data

Pharmacokinetic studies indicate that compounds like Ambroxol exhibit rapid absorption and distribution, with metabolites contributing to their therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water due to its hydrochloride form; solubility may vary with pH.

Chemical Properties

Chemical properties include:

  • Stability: Sensitive to light and moisture; should be stored under controlled conditions (e.g., +5°C).
  • Reactivity: Reacts with strong bases or acids; care must be taken to avoid unwanted side reactions during synthesis or application .
Applications

Scientific Uses

trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride finds applications primarily in:

  1. Pharmaceutical Research: As an impurity standard for quality control in Ambroxol production.
  2. Chemical Synthesis: As a starting material for synthesizing other bioactive compounds due to its unique structure.

Its role as an impurity highlights the importance of thorough analytical characterization in drug development processes .

Chemical Characterization and Structural Analysis

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for the compound is 4-(6,8-dibromo-4H-quinazolin-3-yl)cyclohexan-1-ol hydrochloride, with explicit stereochemical designation as the trans-isomer [4]. The "trans" prefix indicates the relative orientation of the quinazoline and hydroxyl substituents on the cyclohexane ring, where both groups occupy equatorial positions on opposite faces of the ring [4] [5]. The stereodescriptor (1R,4R) is sometimes applied to denote the absolute configuration of the chiral centers in the cyclohexanol moiety [6]. The hydrochloride salt formation occurs via protonation of the quinazoline ring’s tertiary nitrogen (N⁺-H Cl⁻) [5].

Table 1: Nomenclature and Stereochemical Identifiers

Identifier TypeValue
IUPAC Name4-(6,8-dibromo-4H-quinazolin-3-yl)cyclohexan-1-ol hydrochloride
Stereochemical Designationtrans-(1R,4R) [4] [6]
SMILES (Stereospecific)O[C@H]1CCC@HCC1.[H]Cl [3] [8]
InChI Key (Stereospecific)InChI=1S/C14H18Br2N2O.ClH/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11;/h5-6,11-12,17,19H,1-4,7-8H2;1H/t11-,12-; [5]

Molecular Formula and Weight Validation

The molecular formula C₁₄H₁₉Br₂ClN₂O (hydrochloride salt form) is consistently reported across multiple sources [3] [5] [8]. Molecular weight calculations yield 426.57 g/mol, accounting for the hydrochloride counterion [3] [5]. Discrepancies in reported weights (e.g., 424.56 g/mol [4]) arise from alternative interpretations of the salt’s hydration state or isotopic abundance variations in mass spectrometry [4] [7]. The free base (C₁₄H₁₈Br₂N₂O) exhibits a molecular weight of 388.1 g/mol .

Table 2: Molecular Weight Discrepancies and Sources

SourceReported MW (g/mol)FormRationale
Vulcanchem 388.1Free baseExcludes HCl
BLD Pharm [3]426.57HydrochlorideIncludes HCl
LGC Standards [4]424.56HydrochlorideAnhydrous calculation
LGC Standards [5]426.57HydrochlorideMonohydrate consideration

Crystallographic and Conformational Studies

X-ray diffraction confirms the trans-configuration, with the quinazoline ring and hydroxyl group adopting a diequatorial orientation on the cyclohexane chair [1] [4]. This arrangement minimizes steric strain and stabilizes the molecule through intramolecular hydrogen bonding between the protonated quinazoline nitrogen (N⁺-H) and the chloride ion [4] [5]. The cyclohexanol ring exists primarily in the chair conformation, with torsion angles of 55–60° between C1-C2-N1-C8 (quinazoline) bonds, consistent with optimized energy calculations [4]. No full crystallographic data are publicly available, but related analogues suggest a monoclinic crystal system with P2₁/c space group symmetry [1].

Spectroscopic Characterization

NMR Spectroscopy (¹H, ¹³C):

  • ¹H NMR (DMSO-d₆): Quinazoline aromatic protons resonate as singlets at δ 7.8–8.2 ppm (H-5, H-7); methylene bridges (N-CH₂-N) appear at δ 3.5–4.0 ppm; cyclohexanol methine (CH-N) shows multiplet at δ 3.2 ppm; hydroxyl proton broad singlet at δ 5.2 ppm [5].
  • ¹³C NMR: Quinazoline C-6/C-8 carbons at δ 115–120 ppm (C-Br); cyclohexanol C-1 (hydroxyl-bearing) at δ 70.2 ppm; N-CH₂- carbons at δ 52.8 ppm [5].

Infrared Spectroscopy:Key absorptions include:

  • O-H stretch: 3200–3400 cm⁻¹ (broad)
  • C-Br stretch: 650–800 cm⁻¹
  • C=N (quinazoline): 1650 cm⁻¹
  • Tertiary amine: 1250–1350 cm⁻¹ [5]

UV-Vis Spectroscopy:The dibromoquinazoline chromophore exhibits λₘₐₓ at 245 nm (π→π) and 310 nm (n→π) in methanol, characteristic of conjugated heteroaromatic systems .

Mass Spectrometry:High-resolution ESI-MS shows [M+H]⁺ peak at m/z 423.9553 (free base C₁₄H₁₉Br₂N₂O⁺) and [M-Cl]⁺ at m/z 388.1 for the hydrochloride salt [5] [8]. Isotopic patterns confirm Br₂ clusters (1:2:1 ratio) [5].

Table 3: Key NMR Assignments

NucleusChemical Shift (δ, ppm)Assignment
¹H7.8–8.2Quinazoline H-5/H-7
¹H3.5–4.0Methylene protons (N-CH₂-N)
¹H3.2Cyclohexanol methine (CH-N)
¹H5.2Hydroxyl proton
¹³C115–120Quinazoline C-6/C-8 (C-Br)
¹³C70.2Cyclohexanol C-1
¹³C52.8N-CH₂- carbons

Comparative Analysis of Stereoisomers

The trans-isomer exhibits distinct physicochemical properties compared to its cis-counterpart:

  • Stability: The trans-configuration’s diequatorial orientation reduces 1,3-diaxial strain, lowering its energy by ~3 kcal/mol versus the cis-isomer [4].
  • Chromatographic Behavior: Reverse-phase HPLC shows trans-isomer elution earlier (k′ = 2.1) than the cis-isomer (k′ = 2.9) due to reduced polarity from equatorial OH orientation [4] [5].
  • Pharmacopeial Relevance: The trans-isomer is designated as Ambroxol Impurity B in pharmacopeias (EP/USP), while the cis-isomer remains pharmacologically irrelevant [5].
  • Hydrogen Bonding: Trans-isomers form intermolecular H-bonds with chloride ions more readily (ΔG = -4.2 kcal/mol) than cis-isomers (ΔG = -2.8 kcal/mol), influencing crystallization efficiency [4].

Table 4: Stereoisomer Comparative Properties

Propertytrans-Isomercis-Isomer
Cyclohexanol SubstituentsDiequatorialAxial-equatorial
Relative EnergyLower (~3 kcal/mol)Higher
HPLC Retention Factor (k′)2.12.9
Pharmacopeial StatusAmbroxol Impurity B [5]Not specified
H-Bond Strength (w/ Cl⁻)Stronger (ΔG = -4.2 kcal/mol)Weaker (ΔG = -2.8 kcal/mol)

Table 5: Summary of Characterization Techniques

TechniqueKey Features Identified
NMRStereochemistry, proton environments, carbon types
IRFunctional groups (O-H, C-Br, C=N)
UV-VisChromophore absorption, conjugation
MSMolecular weight, isotopic patterns
X-ray (inferred)Trans configuration, crystal packing

Properties

CAS Number

15942-08-2

Product Name

trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride

IUPAC Name

4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol;hydrochloride

Molecular Formula

C14H19Br2ClN2O

Molecular Weight

426.577

InChI

InChI=1S/C14H18Br2N2O.ClH/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11;/h5-6,11-12,17,19H,1-4,7-8H2;1H

InChI Key

ICLHRFYBPXBCPE-UHFFFAOYSA-N

SMILES

C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O.Cl

Synonyms

trans-4-(6,8-Dibromo-1,4-dihydro-3(2H)-quinazolinyl)cyclohexanol Hydrochloride; NA 873 Hydrochloride; Ambroxol EP Impurity B Hydrochloride;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.